![molecular formula C18H16N2O5S B2701698 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea CAS No. 2319849-54-0](/img/structure/B2701698.png)
1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is not fully understood. However, it has been hypothesized that the compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea has several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea in lab experiments is its unique structure, which makes it a promising candidate for various research studies. Additionally, this compound has been shown to be relatively safe and non-toxic in vitro. However, one limitation of using this compound in lab experiments is the limited availability and high cost of the compound.
Direcciones Futuras
There are several potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea. One potential direction is to further investigate the mechanism of action of this compound and identify specific enzymes and proteins that are targeted by the compound. Additionally, further research could be done to investigate the potential applications of this compound in cancer research and other areas of scientific research. Finally, efforts could be made to optimize the synthesis method of this compound to increase yield and reduce cost.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea involves several steps. The first step is the synthesis of 2-(furan-2-yl)thiophene-4-carbaldehyde, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with 2-(2-hydroxyethylamino)ethanol to form the final product. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea has been studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for studies related to these areas. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-13(17-6-11(9-26-17)14-2-1-5-23-14)8-19-18(22)20-12-3-4-15-16(7-12)25-10-24-15/h1-7,9,13,21H,8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOKEPWYSSZJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

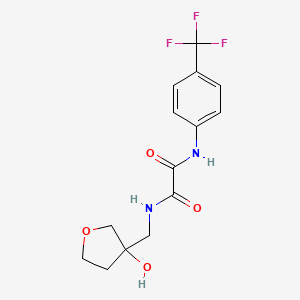
![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)
![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)

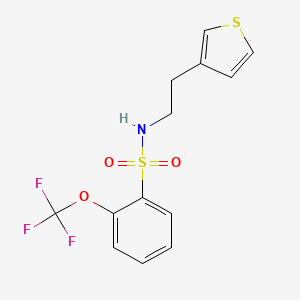
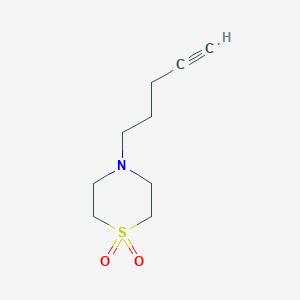
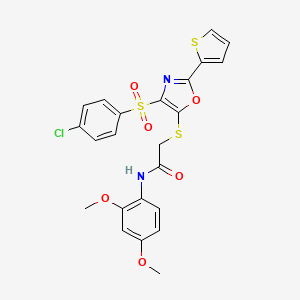
![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)
![ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2701627.png)
![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)
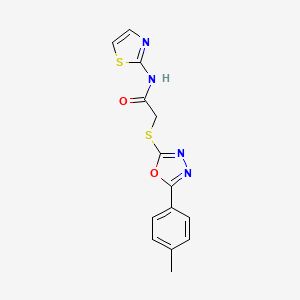
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2701633.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)
